molecular formula C11H9NO3 B11805742 4-(4-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid

4-(4-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B11805742
M. Wt: 203.19 g/mol
InChI Key: JAMBJZWIWFBZID-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid is an organic compound characterized by a pyrrole ring substituted with a hydroxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid typically involves the condensation of 4-hydroxybenzaldehyde with pyrrole-2-carboxylic acid under acidic conditions. The reaction is often catalyzed by a strong acid such as hydrochloric acid or sulfuric acid. The resulting intermediate undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-(4-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxyphenylacetic acid
  • 4-Hydroxyphenylpyruvic acid
  • 4-Hydroxyphenylboronic acid

Uniqueness

4-(4-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid is unique due to the presence of both a pyrrole ring and a hydroxyphenyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

4-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C11H9NO3/c13-8-3-1-7(2-4-8)9-5-12-6-10(9)11(14)15/h1-6,12-13H,(H,14,15)

InChI Key

JAMBJZWIWFBZID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CNC=C2C(=O)O)O

Origin of Product

United States

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